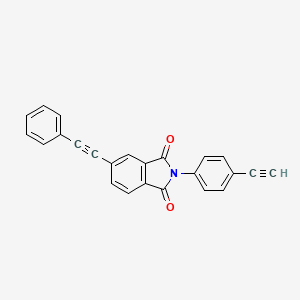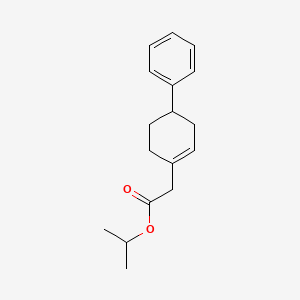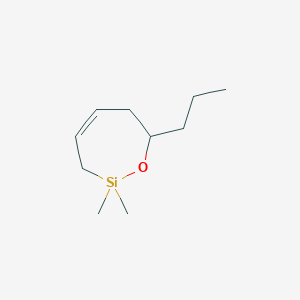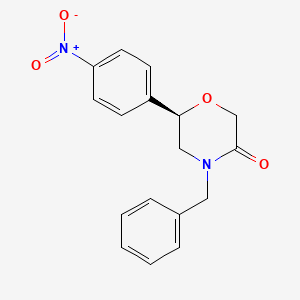
4-Methoxy-1-methyl-3,5-bis(4-methylphenyl)pyridin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-1-methyl-3,5-bis(4-methylphenyl)pyridin-2(1h)-one is an organic compound that belongs to the class of pyridinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-methyl-3,5-bis(4-methylphenyl)pyridin-2(1h)-one typically involves multi-step organic reactions. Common starting materials might include substituted benzaldehydes, methylamine, and methoxy-substituted pyridine derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve scalable synthetic routes that can be optimized for yield and purity. Techniques such as continuous flow synthesis, high-throughput screening, and automated reaction monitoring are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-1-methyl-3,5-bis(4-methylphenyl)pyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction to amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-Methoxy-1-methyl-3,5-bis(4-methylphenyl)pyridin-2(1h)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, derivatives of pyridinones are often explored for their potential as therapeutic agents. They may act as enzyme inhibitors, receptor modulators, or other bioactive compounds.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers, dyes, and coatings. Their chemical stability and reactivity make them suitable for various applications.
Mécanisme D'action
The mechanism of action of 4-Methoxy-1-methyl-3,5-bis(4-methylphenyl)pyridin-2(1h)-one would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other pyridinone derivatives with different substituents. Examples could be:
- 4-Hydroxy-1-methyl-3,5-bis(4-methylphenyl)pyridin-2(1h)-one
- 4-Methoxy-1-methyl-3,5-bis(4-chlorophenyl)pyridin-2(1h)-one
Uniqueness
The uniqueness of 4-Methoxy-1-methyl-3,5-bis(4-methylphenyl)pyridin-2(1h)-one lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. Comparing its properties with similar compounds can provide insights into its distinct advantages and limitations.
Propriétés
Numéro CAS |
920490-77-3 |
|---|---|
Formule moléculaire |
C21H21NO2 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
4-methoxy-1-methyl-3,5-bis(4-methylphenyl)pyridin-2-one |
InChI |
InChI=1S/C21H21NO2/c1-14-5-9-16(10-6-14)18-13-22(3)21(23)19(20(18)24-4)17-11-7-15(2)8-12-17/h5-13H,1-4H3 |
Clé InChI |
MAZLZMSEYHXDOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CN(C(=O)C(=C2OC)C3=CC=C(C=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl [(methanesulfonyl)oxy]propanedioate](/img/structure/B14201337.png)
![[1-(Dichloromethoxy)-2-methylpropan-2-yl]benzene](/img/structure/B14201339.png)

![2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14201362.png)

![Trimethyl{2-[3-(phenylsulfanyl)but-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14201376.png)

![Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl-](/img/structure/B14201396.png)

![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)-](/img/structure/B14201427.png)
![(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14201435.png)


